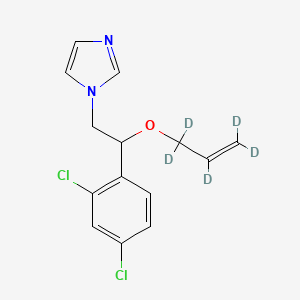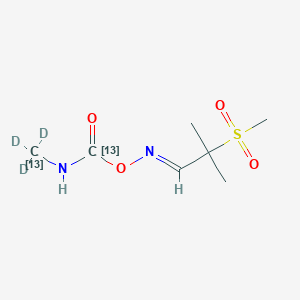
Aldicarb sulfone-13C2,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aldicarb sulfone-13C2,d3 is a labeled version of aldicarb sulfone, which is a carbamate insecticide. This compound is marked with carbon-13 and deuterium, making it useful for various scientific research applications. Aldicarb sulfone is known for its role as a cholinesterase inhibitor, preventing the breakdown of acetylcholine in synapses .
Preparation Methods
Aldicarb sulfone-13C2,d3 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into aldicarb sulfone. The synthetic route involves the deuteration and carbon-13 labeling of aldicarb sulfone. Specific reaction conditions and industrial production methods are proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
Aldicarb sulfone-13C2,d3 undergoes several types of chemical reactions, including:
Oxidation: Aldicarb sulfone can be oxidized to form aldicarb sulfoxide.
Reduction: It can be reduced back to aldicarb.
Substitution: Various substitution reactions can occur, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions are aldicarb sulfoxide and aldicarb .
Scientific Research Applications
Aldicarb sulfone-13C2,d3 is primarily used in scientific research as a tracer for quantitation during drug development processes. The incorporation of stable heavy isotopes allows researchers to study the pharmacokinetic and metabolic profiles of drugs. This compound is also used in studies related to neuronal signaling and cholinesterase inhibition .
Mechanism of Action
Aldicarb sulfone-13C2,d3 exerts its effects by inhibiting cholinesterase, an enzyme responsible for breaking down acetylcholine in synapses. By preventing the breakdown of acetylcholine, this compound increases the levels of acetylcholine, leading to prolonged stimulation of neurons. This mechanism is similar to that of other cholinesterase inhibitors .
Comparison with Similar Compounds
Aldicarb sulfone-13C2,d3 is unique due to its labeling with carbon-13 and deuterium. Similar compounds include:
Aldicarb: The parent compound, which is also a cholinesterase inhibitor.
Aldicarb sulfoxide: A more potent inhibitor of acetylcholinesterase than aldicarb itself.
Aldicarb oxime: A hydrolysis product of aldicarb.
This compound is less toxic than aldicarb and aldicarb sulfoxide, making it a safer option for research purposes .
Properties
Molecular Formula |
C7H14N2O4S |
|---|---|
Molecular Weight |
227.27 g/mol |
IUPAC Name |
[(E)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate |
InChI |
InChI=1S/C7H14N2O4S/c1-7(2,14(4,11)12)5-9-13-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5+/i3+1D3,6+1 |
InChI Key |
YRRKLBAKDXSTNC-FONWFMSDSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N[13C](=O)O/N=C/C(C)(C)S(=O)(=O)C |
Canonical SMILES |
CC(C)(C=NOC(=O)NC)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


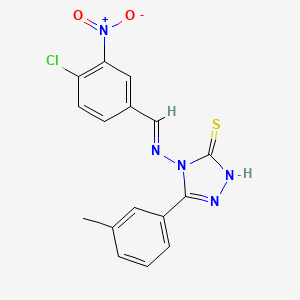

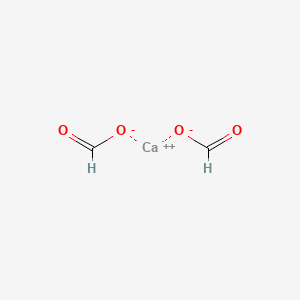
![5-(2-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12057510.png)


![2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile](/img/structure/B12057532.png)
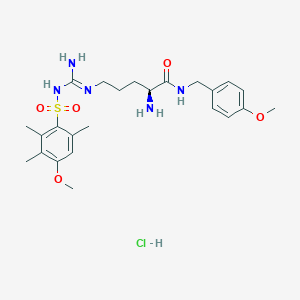
![4-{Dimethyl[3-(tetradecanoylamino)propyl]azaniumyl}butane-1-sulfonate](/img/structure/B12057544.png)
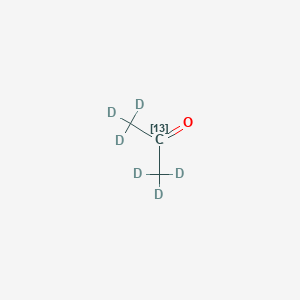
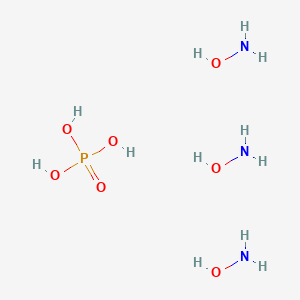
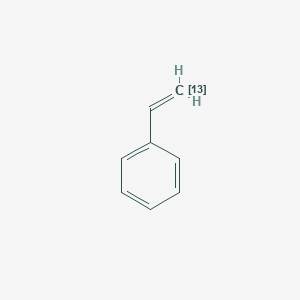
![N-(4-bromophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12057567.png)
